Home > Products > Screening Compounds P48706 > N-(1-benzylpiperidin-4-yl)butanamide
N-(1-benzylpiperidin-4-yl)butanamide -

N-(1-benzylpiperidin-4-yl)butanamide

Catalog Number: EVT-4925177
CAS Number:
Molecular Formula: C16H24N2O
Molecular Weight: 260.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Step 1: Synthesis of 1-benzyl-4-piperidone: Commercially available 4-piperidone can be reacted with benzyl chloride in the presence of a base like potassium carbonate to yield 1-benzyl-4-piperidone. []

Step 2: Amide formation: 1-benzyl-4-piperidone can be reacted with butyryl chloride in the presence of a base such as triethylamine to yield N-(1-benzyl-4-piperidinyl)butanamide. []

Chemical Reactions Analysis
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 1-benzyl-4-piperidinamine and butyric acid. []
  • N-alkylation: The nitrogen atom of the piperidine ring can undergo further alkylation with suitable alkylating agents. []
Applications
  • Medicinal chemistry: N-(1-benzyl-4-piperidinyl)butanamide could be explored as a potential building block for synthesizing novel therapeutics. The piperidine moiety is a privileged scaffold found in numerous drugs, indicating its potential for interacting with diverse biological targets. [, , , , ]
  • Material science: The presence of both hydrophobic (benzyl group) and hydrophilic (amide group) regions within the molecule suggests potential applications in materials science, particularly as a building block for polymers or as a ligand in metal-organic frameworks. []

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020)

    Compound Description: This compound is a potent acetylcholinesterase (AChE) inhibitor [], demonstrating significant potential as an antidementia agent due to its ability to increase acetylcholine levels in the rat cerebral cortex []. It exhibits high selectivity for AChE over butyrylcholinesterase (BuChE) [].

Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833)

    Compound Description: Identified as an exceptionally potent analgesic [], R 31 833 demonstrates significantly greater analgesic activity compared to morphine []. Notably, it exhibits an unusually high safety margin [].

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (1)

    Compound Description: This compound serves as a precursor in the development of potent anti-acetylcholinesterase (AChE) inhibitors []. It exhibits moderate AChE inhibitory activity itself, which is significantly enhanced by introducing bulky substituents on the benzamide group [].

1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine (5)

    Compound Description: This compound acts as a rigid analog of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine [], exhibiting even more potent anti-AChE activity [].

N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

    Compound Description: This compound exhibits potent neuroleptic activity [], surpassing haloperidol and metoclopramide in potency []. It shows a favorable ratio of antistereotypic activity to cataleptogenicity [].

1-(11)C-Methyl-4-piperidinyl n-butyrate ((11)C-MP4B)

    Compound Description: (11)C-MP4B serves as a radiopharmaceutical employed in PET imaging to assess butyrylcholinesterase (BuChE) activity in vivo []. It exhibits rapid excretion through the renal system [].

Properties

Product Name

N-(1-benzylpiperidin-4-yl)butanamide

IUPAC Name

N-(1-benzylpiperidin-4-yl)butanamide

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

InChI

InChI=1S/C16H24N2O/c1-2-6-16(19)17-15-9-11-18(12-10-15)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,17,19)

InChI Key

GSZKWGTXPJELNS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1CCN(CC1)CC2=CC=CC=C2

Canonical SMILES

CCCC(=O)NC1CCN(CC1)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.